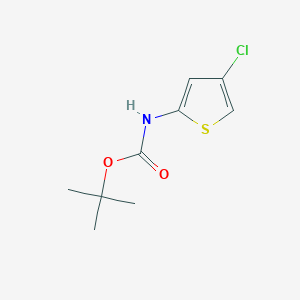

tert-Butyl (4-chlorothiophen-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-chlorothiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBRCLEXBBOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4 Chlorothiophen 2 Yl Carbamate and Its Precursors

Direct N-Boc Protection Strategies for 4-chlorothiophen-2-amine (B3240077)

Direct N-Boc protection of 4-chlorothiophen-2-amine represents a straightforward method for the synthesis of tert-butyl (4-chlorothiophen-2-yl)carbamate. This approach is contingent on the availability of the parent amine, the synthesis of which is a critical first step.

Precursor Synthesis: Methodologies for 4-chlorothiophen-2-amine

The synthesis of 4-chlorothiophen-2-amine is not widely documented, necessitating a multi-step approach from more readily available starting materials. A plausible synthetic pathway commences with the regioselective chlorination of 2-acetylthiophene (B1664040).

The chlorination of 2-acetylthiophene to yield 2-acetyl-4-chlorothiophene (B1588866) can be achieved using various chlorinating agents in the presence of a Lewis acid. For instance, the use of N-chlorosuccinimide (NCS) in dichloromethane (B109758) with aluminum trichloride (B1173362) as a catalyst provides the desired product in good yield. patsnap.com Alternative procedures have also been reported, employing reagents such as trichloroisocyanuric acid with aluminum trichloride, affording high yields of the chlorinated ketone. chemicalbook.com

Table 1: Synthesis of 2-acetyl-4-chlorothiophene

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-acetylthiophene | N-chlorosuccinimide | AlCl₃ | Dichloromethane | Room Temp. | 6 hours | 71.8% | patsnap.com |

| 2-acetylthiophene | Trichloroisocyanuric acid | AlCl₃ | Dichloromethane | 10-15 °C | 4 hours | 82.5% | chemicalbook.com |

| 2-acetylthiophene | Chlorine gas | - | - | 0 °C | - | 43-45% | google.com |

The subsequent conversion of 2-acetyl-4-chlorothiophene to 4-chlorothiophene-2-carboxylic acid can be accomplished via the haloform reaction. wikipedia.org This reaction involves the exhaustive halogenation of the methyl ketone in the presence of a base, followed by hydrolysis to yield the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be further elaborated to the desired amine.

The final step in this sequence would involve the conversion of 4-chlorothiophene-2-carboxylic acid to 4-chlorothiophen-2-amine. A common method for this transformation is the Curtius rearrangement, which is discussed in detail in section 2.2.1.

Optimization of Boc Introduction: Reagents, Conditions, and Yield Enhancement

Once 4-chlorothiophen-2-amine is obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in the presence of a base to neutralize the acidic byproduct.

Commonly used bases include triethylamine (B128534) (TEA) or sodium hydroxide. total-synthesis.comjk-sci.com The choice of solvent can vary, with tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) being frequently employed. jk-sci.com The reaction conditions are generally mild, often proceeding at room temperature.

Optimization of the reaction can involve screening different bases and solvents to improve the yield and minimize side reactions. For poorly nucleophilic amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial, although its use can sometimes lead to the formation of byproducts. researchgate.net The stoichiometry of Boc₂O is also a critical parameter to control, with a slight excess often being used to ensure complete conversion of the starting amine.

Table 2: General Conditions for N-Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Key Features | Reference |

| Boc₂O | Triethylamine | THF | Room Temp. | Common and effective method. | jk-sci.com |

| Boc₂O | Sodium Hydroxide | Water/Dioxane | Room Temp. | Suitable for water-soluble amines. | total-synthesis.com |

| Boc₂O | DMAP (catalytic) | Dichloromethane | Room Temp. | For less reactive amines. | researchgate.net |

Indirect Synthetic Routes to the Carbamate (B1207046) Moiety on the Thiophene (B33073) Ring

Indirect methods for the synthesis of this compound often involve the formation of the carbamate functionality from a different precursor on the thiophene ring, bypassing the isolation of the potentially unstable 4-chlorothiophen-2-amine.

Curtius Rearrangement Applications to Thiophene-2-carbonyl Azides

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound directly from 4-chlorothiophene-2-carboxylic acid.

The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) directly with the carboxylic acid. illinoisstate.edu

The resulting 4-chlorothiophene-2-carbonyl azide is then thermally decomposed. This decomposition leads to the loss of nitrogen gas and the rearrangement of the acyl azide to an isocyanate. When this rearrangement is performed in the presence of tert-butanol, the isocyanate is trapped in situ to form the desired tert-butyl carbamate. wikipedia.orgnih.gov This one-pot procedure is highly efficient and avoids the handling of potentially hazardous isocyanates.

Alternative Functionalization of Thiophene Precursors with Subsequent Carbamate Formation

While the Curtius rearrangement is a prominent indirect route, other functional group interconversions on the thiophene ring can also be envisioned. For instance, a synthetic strategy could involve the introduction of a nitro group at the 2-position of 4-chlorothiophene, followed by reduction to the corresponding amine. However, the regioselectivity of nitration on a substituted thiophene can be challenging to control.

Another potential, though less common, approach could involve the direct amination of a suitably activated 4-chlorothiophene derivative. For example, nucleophilic aromatic substitution of a leaving group at the 2-position by an amine or an amine equivalent could be explored, although such reactions on thiophene rings can be substrate-dependent and may require specific activation.

Chemo- and Regioselective Synthesis of the 4-Chloro-2-thiophenamine Scaffold

The chemo- and regioselective synthesis of the 4-chloro-2-thiophenamine scaffold is paramount for the successful synthesis of the target carbamate. As highlighted in section 2.1.1, the regioselective chlorination of 2-acetylthiophene at the 4-position is a key step. The choice of chlorinating agent and reaction conditions is crucial to favor the formation of the desired isomer over other possible chlorinated products. The use of a Lewis acid catalyst like aluminum trichloride helps to direct the electrophilic chlorination to the desired position. patsnap.comchemicalbook.com

Furthermore, various methods for the synthesis of polysubstituted 2-aminothiophenes have been developed, often relying on cyclization reactions. While not directly applied to the synthesis of 4-chlorothiophen-2-amine in the reviewed literature, these methods demonstrate the importance of controlling regioselectivity in the construction of the aminothiophene core. For example, the cyclization of gem-dihaloalkenes with β-keto tertiary thioamides has been shown to proceed with high chemo- and regioselectivity to afford 2,3,4-trisubstituted 2-aminothiophenes. rsc.orgrsc.org Such strategies underscore the ongoing efforts to develop selective methods for the synthesis of functionalized thiophenes.

Investigating Sustainable and Scalable Synthetic Routes for this compound and its Precursors

The industrial synthesis of specialty chemicals, such as this compound, is increasingly scrutinized for its environmental impact and economic viability. Consequently, the development of sustainable and scalable synthetic methodologies is a paramount objective in modern process chemistry. This section explores greener approaches for the synthesis of the target compound and its key precursors, focusing on reaction efficiency, waste reduction, and the use of environmentally benign reagents and conditions.

Sustainable Synthesis of the 4-chloro-2-aminothiophene Precursor

The 2-aminothiophene scaffold is a vital heterocyclic motif, and its synthesis has been extensively studied. The Gewald reaction stands out as a powerful and highly convergent one-pot multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. nih.govarkat-usa.orgresearchgate.net This reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.org The inherent atom economy and operational simplicity of the Gewald reaction make it an attractive starting point for a scalable and sustainable synthesis of 4-chloro-2-aminothiophene.

Traditional Gewald Synthesis of 2-Aminothiophenes

| Reactants | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Morpholine | Ethanol | 50–60 °C, 2–3 h | Good |

Recent advancements in green chemistry have led to significant improvements in the traditional Gewald reaction, enhancing its sustainability profile. nih.gov These modifications focus on alternative energy sources, reusable catalysts, and solvent-free conditions.

Microwave-Assisted Gewald Reaction: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the Gewald synthesis. wikipedia.org This is attributed to efficient and uniform heating, leading to faster reaction kinetics.

Mechanochemistry: High-speed ball milling offers a solvent-free approach to the Gewald reaction. mdpi.com This technique can also render the reaction catalytic in base and allows it to be conducted under aerobic conditions, significantly reducing solvent waste and simplifying the work-up procedure. mdpi.com

Catalytic Innovations: The development of reusable and more environmentally friendly catalysts is a key area of research. For instance, an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been successfully employed as a recyclable catalyst for the Gewald reaction, demonstrating high efficiency and stability over multiple cycles. organic-chemistry.org

For the specific synthesis of 4-chlorothiophen-2-amine , a plausible and scalable approach involves a modified Gewald reaction utilizing a chlorinated starting material. For instance, the reaction could proceed from a chlorinated ketone or aldehyde. Another potential route is the direct chlorination of a pre-formed 2-aminothiophene derivative. A patent describes a method for synthesizing 2-acetyl-4-chlorothiophene using N-chlorosuccinimide as the chlorinating agent, which is noted for being environmentally friendly and easy to handle, making it suitable for industrial-scale production. patsnap.com This chlorinated intermediate could then potentially be converted to the desired 2-amino derivative.

Green Approaches to N-Boc Protection

The final step in the synthesis of this compound is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. Traditional methods for N-Boc protection often rely on di-tert-butyl dicarbonate (Boc₂O) in the presence of a base in organic solvents. While effective, these methods can generate significant waste and may require stringent reaction conditions.

In the pursuit of more sustainable alternatives, several greener methodologies for N-Boc protection have emerged. These approaches prioritize the use of benign solvents, recyclable catalysts, and simplified reaction protocols.

Catalyst-Free N-Boc Protection in Water: A highly attractive and environmentally friendly method involves conducting the N-Boc protection of amines in water without the need for a catalyst. This approach leverages the unique properties of water to facilitate the reaction, often leading to high yields and simplified product isolation, as the N-Boc protected product may precipitate from the aqueous medium.

Solvent-Free N-Boc Protection: The elimination of solvents is a cornerstone of green chemistry. Several methods have been developed for the solvent-free N-Boc protection of amines. For example, the use of a recyclable heterogeneous acid catalyst, Amberlite-IR 120, allows for the efficient N-Boc protection of a wide range of amines under solvent-free conditions at room temperature. The catalyst can be easily recovered by simple filtration and reused, minimizing waste.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based catalysts. Malic acid, a naturally occurring and biodegradable compound, has been shown to be an effective catalyst for the N-Boc protection of various amines under solvent-free conditions at ambient temperature. This method is characterized by fast reaction rates, high selectivity, and excellent yields.

Comparison of Sustainable N-Boc Protection Methods

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Aqueous Method | None | Water | Environmentally benign, simplified work-up |

| Heterogeneous Catalysis | Amberlite-IR 120 | Solvent-free | Recyclable catalyst, mild conditions |

By integrating these sustainable and scalable methodologies for the synthesis of the 4-chloro-2-aminothiophene precursor and the subsequent N-Boc protection, a greener and more economically viable manufacturing process for this compound can be realized. The adoption of such approaches aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical production while maintaining high efficiency and product quality.

Reactivity and Chemical Transformations of Tert Butyl 4 Chlorothiophen 2 Yl Carbamate

Selective Deprotection Strategies for the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled protocols. organic-chemistry.org

Acid-Catalyzed Boc Removal and Mechanism

The most common method for the deprotection of the Boc group is through acid catalysis. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, are typically employed. wikipedia.org

The mechanism for this deprotection proceeds in a stepwise fashion. masterorganicchemistry.com First, the carbonyl oxygen of the carbamate is protonated by the acid. masterorganicchemistry.com This initial protonation makes the carbamate a better leaving group. Subsequently, the molecule undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. semanticscholar.org The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and yielding the free 2-amino-4-chlorothiophene as its corresponding acid salt. masterorganicchemistry.comsemanticscholar.org The volatile byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, are easily removed from the reaction mixture. semanticscholar.org

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature |

Mild and Chemoselective Deprotection Protocols

While acid-catalyzed deprotection is highly effective, the harsh conditions can be incompatible with other acid-sensitive functional groups within a molecule. acsgcipr.org This has led to the development of milder and more chemoselective methods for Boc removal.

One such mild protocol involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF), often at reflux. lookchem.com This method can be particularly useful for substrates sensitive to strong acids. lookchem.com The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate group. lookchem.com

Other mild procedures have been developed that avoid strong acids. For instance, thermolytic deprotection can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), sometimes accelerated by microwave irradiation. researchgate.net Additionally, catalytic systems such as cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O/NaI) have been shown to effectively cleave tert-butyl carbamates. organic-chemistry.org Another approach employs a combination of the radical cation tris(4-bromophenyl)aminium hexachloroantimonate, known as "magic blue," and triethylsilane for a mild cleavage of the C-O bond of the carbamate. organic-chemistry.org

Table 2: Examples of Mild and Chemoselective Boc Deprotection Reagents

| Reagent(s) | Solvent | Conditions |

|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Reflux |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux or Microwave |

| Cerium(III) chloride / Sodium Iodide | Acetonitrile | Varies |

Reactions Involving the 4-Chlorothiophene Ring System

The 4-chlorothiophene core of the molecule provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) at the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The C-Cl bond at the 4-position of the thiophene (B33073) ring can serve as an electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. nih.gov Achieving successful coupling often requires the use of specialized catalysts, typically featuring bulky, electron-rich phosphine (B1218219) ligands. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For a substrate like tert-butyl (4-chlorothiophen-2-yl)carbamate, a Suzuki coupling would introduce a new substituent at the C4 position, leading to highly functionalized thiophene derivatives. The choice of ligand on the palladium catalyst is crucial for achieving high yields with aryl chlorides. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This method allows for the direct introduction of an alkynyl moiety onto the thiophene ring, creating precursors for more complex structures. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl halide. nih.gov This reaction is known for its high functional group tolerance and is a viable strategy for forming a C-C bond at the C4 position of the thiophene ring.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents |

|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

Directed ortho-Metalation and Subsequent Electrophilic Quenching on the Thiophene Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium or sec-butyllithium), facilitating deprotonation at an adjacent position. baranlab.orgnih.gov

The N-Boc-carbamate group is an effective DMG. cmu.edu In the case of this compound, the carbamate group at the C2 position would direct lithiation to the C3 position of the thiophene ring. This regioselectivity occurs because the C3 proton is the most acidic proton adjacent to the directing group. The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C3 position. researchgate.net

Table 4: Examples of Electrophiles for Quenching Lithiated Thiophenes

| Electrophile | Functional Group Introduced |

|---|---|

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Iodine (I₂) | Iodo (-I) |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. youtube.com For an SNAr reaction to occur, the ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.commdpi.com

In this compound, the leaving group is the chlorine atom at the C4 position. The thiophene ring itself is electron-rich, and the N-Boc group is not a strong electron-withdrawing group. Therefore, the ring is not strongly activated towards SNAr. Consequently, this reaction pathway would likely require harsh conditions or very strong nucleophiles to proceed at a significant rate. The feasibility of SNAr on this specific substrate would be highly dependent on the reaction conditions and the nature of the incoming nucleophile.

Other Halogen-Mediated Reactivity at the Thiophene Core

The thiophene ring in this compound is susceptible to further electrophilic halogenation. The directing effects of the substituents—the chloro group at the 4-position and the Boc-amino group at the 2-position—play a crucial role in determining the regioselectivity of these reactions. The Boc-amino group is a strong activating group and an ortho-, para-director. In the case of the 2-substituted thiophene ring, this directs electrophiles to the 3- and 5-positions. The chloro group is a deactivating group but is also an ortho-, para-director.

Given the electronic nature of the substituents, electrophilic attack is most likely to occur at the 5-position, which is activated by the Boc-amino group and is not sterically hindered. The 3-position is also activated, but to a lesser extent, and is sterically more hindered by the adjacent Boc-amino group.

Bromination and Iodination:

While specific studies on the bromination and iodination of this compound are not extensively documented, the reactivity of analogous N-Boc-2-aminothiophenes suggests that halogenation would proceed readily. For instance, treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent, such as tetrahydrofuran or acetonitrile, is expected to yield the corresponding 5-bromo or 5-iodo derivatives. The use of a catalyst, such as a Lewis acid or a Brønsted acid, may be employed to enhance the electrophilicity of the halogenating agent, particularly for less reactive substrates.

| Halogenating Agent | Expected Major Product | Predicted Position of Substitution |

| N-Bromosuccinimide (NBS) | tert-Butyl (5-bromo-4-chlorothiophen-2-yl)carbamate | 5-position |

| N-Iodosuccinimide (NIS) | tert-Butyl (4-chloro-5-iodothiophen-2-yl)carbamate | 5-position |

Transformations at the Carbamate Nitrogen

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carbamate group in this compound can act as a nucleophile, allowing for the introduction of alkyl and acyl groups.

N-Alkylation: The direct N-alkylation of N-Boc-protected amines can be challenging due to the decreased nucleophilicity of the nitrogen atom. However, studies on similar N-Boc-2-amino-3-acylthiophenes have demonstrated that N-alkylation can be achieved under mild conditions. brainly.inyoutube.com The use of a strong base, such as cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF), facilitates the deprotonation of the carbamate nitrogen, forming a highly nucleophilic anion. This anion can then react with an alkyl halide to yield the N-alkylated product. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, can further enhance the reaction rate. brainly.inyoutube.com

| Alkylating Agent | Base | Solvent | Additive | Temperature | Reference |

| Methyl Iodide | Cs₂CO₃ | DMF | TBAI | Room Temp. | brainly.inyoutube.com |

| Benzyl Bromide | Cs₂CO₃ | DMF | TBAI | Room Temp. | brainly.inyoutube.com |

| 1-Bromobutane | Cs₂CO₃ | DMF | TBAI | Room Temp. | brainly.inyoutube.com |

| (TBAI = Tetrabutylammonium iodide) |

N-Acylation: N-acylation of the carbamate nitrogen can be accomplished using standard acylation methods. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), would be expected to yield the corresponding N-acylated product. These reactions typically proceed under mild conditions and afford high yields.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives from this compound generally requires the initial removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the corresponding 2-amino-4-chlorothiophene.

Urea Formation: The resulting amine is a nucleophile that can react with isocyanates to form urea derivatives. The reaction is typically carried out in an aprotic solvent, and the addition of a base is generally not required. The isocyanate can be generated in situ from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride.

Thiourea Formation: Similarly, thiourea derivatives can be prepared by reacting the deprotected 2-amino-4-chlorothiophene with an isothiocyanate. This reaction proceeds readily, often at room temperature, in a variety of solvents to afford the N,N'-disubstituted thiourea.

Mechanistic Investigations of Key Reaction Pathways

Elucidation of Reaction Intermediates

The reactions of this compound proceed through various reactive intermediates.

Electrophilic Aromatic Substitution: In the halogenation of the thiophene ring, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The electrophile attacks the π-system of the thiophene ring, leading to the formation of this intermediate. The stability of the sigma complex is a determining factor in the regioselectivity of the reaction, with the most stable intermediate leading to the major product. The positive charge in the sigma complex is delocalized over the thiophene ring, including the sulfur atom.

N-Alkylation: The N-alkylation of the carbamate proceeds through the formation of a nitrogen anion. The base removes the acidic proton from the carbamate nitrogen, generating a highly nucleophilic species that subsequently attacks the alkylating agent in an Sₙ2 reaction.

Boc-Deprotection: The acid-catalyzed removal of the Boc group involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Kinetic and Thermodynamic Studies of Transformations

Electrophilic Halogenation: The rate of electrophilic halogenation is influenced by the electron density of the thiophene ring. The activating Boc-amino group increases the reaction rate compared to unsubstituted thiophene. The reaction is typically exothermic, and the formation of the more substituted product is thermodynamically favored.

N-Alkylation: The kinetics of N-alkylation are dependent on the strength of the base, the reactivity of the alkylating agent, and the reaction temperature. The use of a strong base and a reactive alkyl halide will increase the reaction rate. The thermodynamics of this reaction are generally favorable, leading to the formation of the stable N-alkylated product.

Applications As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Thiophene-Based Scaffolds

The unique structure of tert-butyl (4-chlorothiophen-2-yl)carbamate, featuring both a halogenated thiophene (B33073) ring and a protected amine, positions it as a key starting material for the construction of intricate molecular frameworks. Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govmdpi.com

The presence of the chloro- and carbamate-substituted thiophene moiety allows for a variety of coupling reactions and further ring-forming transformations. This enables the synthesis of fused heterocyclic systems where the thiophene ring is annulated with other rings, or bi-heterocyclic systems where the thiophene is linked to another heterocyclic core. The development of such complex structures is a cornerstone of modern drug discovery. nih.gov

In multi-step syntheses, this compound acts as a foundational building block. The chloro-substituent can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Following such transformations, the Boc-protecting group on the amine can be removed under acidic conditions, revealing a primary amine that can undergo a host of subsequent reactions, including acylation, alkylation, or condensation to form new heterocyclic rings. This strategic, stepwise functionalization is essential for the efficient construction of complex target molecules.

Employment in the Construction of Diverse Molecular Architectures

The utility of this compound extends beyond traditional medicinal chemistry applications into other areas of chemical science, underscoring its versatility.

The thiophene ring is a common motif in agrochemicals, contributing to their biological activity. The ability to functionalize the this compound core allows for the synthesis of novel thiophene-containing molecules that can be screened for potential herbicidal, fungicidal, or insecticidal properties. The protected amine allows for the late-stage introduction of various functional groups, facilitating the creation of a diverse library of compounds for biological evaluation.

Thiophene-based polymers are well-known for their conductive properties and have applications in organic electronics. While direct use of this compound in polymerization may be limited, its derivatives can serve as monomers for the synthesis of functionalized polythiophenes. The amino group, once deprotected, can be used to attach various side chains that can modulate the electronic properties, solubility, and processability of the resulting polymers.

The related compound, tert-butyl N-(thiophen-2-yl)carbamate, is a known precursor for diimine ligands used in metal complex formation. nih.gov Similarly, this compound can be chemically modified to create ligands capable of coordinating with metal ions. The thiophene ring and the nitrogen atom of the carbamate (B1207046) (or the deprotected amine) can both act as coordination sites. The synthesis of such ligands is of interest for applications in catalysis, sensing, and the development of new inorganic materials. chemrxiv.orgcalstate.edu The general approach involves the deprotection of the amine followed by reaction with a molecule containing another coordinating group, leading to the formation of a chelating ligand.

Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity

This compound serves as a highly valuable and versatile building block in organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. The strategic development of synthetic methodologies has focused on leveraging the distinct reactivity of: the chlorine substituent at the C4 position, the activatable C-H bonds on the thiophene ring, and the N-H bond of the carbamate group. This multiplicity of reactive centers allows for the sequential and controlled introduction of various functional groups, enabling the construction of complex, polysubstituted thiophene derivatives. Key methodologies developed include transition metal-catalyzed cross-coupling reactions, directed ortho-metalation, and direct C-H functionalization, which together provide a robust toolkit for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The chloro-substituent at the C4 position of the thiophene ring is a prime handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. This compound can be effectively coupled with a wide range of aryl- and heteroarylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. mdpi.com This methodology allows for the synthesis of 4-aryl- and 4-heteroaryl-substituted 2-aminothiophene derivatives, which are prevalent motifs in medicinal chemistry. The reaction conditions are generally mild and tolerant of various functional groups on the boronic acid partner. researchgate.net

A representative scheme for the Suzuki-Miyaura coupling is shown below:

Scheme 1: Suzuki-Miyaura Coupling of this compound (A general reaction scheme depicting the palladium-catalyzed coupling of the title compound with an arylboronic acid)

The versatility of this approach is highlighted by the range of boronic acids that can be employed, as detailed in the following table.

| Entry | Boronic Acid (Ar-B(OH)₂) | Potential Product | Catalyst/Base System |

|---|---|---|---|

| 1 | Phenylboronic acid | tert-Butyl (4-phenylthiophen-2-yl)carbamate | Pd(PPh₃)₄ / K₂CO₃ |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (4-(4-methoxyphenyl)thiophen-2-yl)carbamate | Pd(dppf)Cl₂ / Cs₂CO₃ |

| 3 | Pyridin-3-ylboronic acid | tert-Butyl (4-(pyridin-3-yl)thiophen-2-yl)carbamate | Pd(PPh₃)₄ / K₂CO₃ |

| 4 | Thiophen-3-ylboronic acid | tert-Butyl (4-(thiophen-3-yl)thiophen-2-yl)carbamate | Pd(dppf)Cl₂ / K₃PO₄ |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines under palladium catalysis. acsgcipr.orglibretexts.orgWhile the title compound already possesses a carbamate group, the C4-chloro position can undergo a second amination reaction with various primary or secondary amines, amides, or other nitrogen nucleophiles. This reaction provides access to 2,4-diaminothiophene derivatives, which are challenging to synthesize through other methods. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields. nih.gov

Functionalization of Thiophene Ring C-H Bonds via Directed ortho-Metalation (DoM)

The tert-butoxycarbonyl (N-Boc) protecting group on the amine is a powerful directed metalation group (DMG). baranlab.orgThis property allows for the regioselective deprotonation of the C-H bond ortho to the carbamate group (the C3 position) using a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures. uwindsor.caharvard.eduThe resulting C3-lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups exclusively at this position. researchgate.netThis methodology offers a complementary strategy to cross-coupling, enabling functionalization of the thiophene ring without involving the C-Cl bond.

Scheme 2: Directed ortho-Metalation (DoM) and Electrophilic Quench

(A general reaction scheme showing the directed lithiation at C3 followed by reaction with a generic electrophile E⁺)

The synthetic utility of the DoM strategy is demonstrated by the diverse range of electrophiles that can be used to functionalize the C3 position.

| Entry | Electrophile (E⁺) | Reagent | Functional Group Introduced at C3 | Potential Product Name |

|---|---|---|---|---|

| 1 | Iodide | I₂ | -I | tert-Butyl (4-chloro-3-iodothiophen-2-yl)carbamate |

| 2 | Formyl | DMF | -CHO | tert-Butyl (4-chloro-3-formylthiophen-2-yl)carbamate |

| 3 | Carboxyl | CO₂ (gas) | -COOH | 2-((tert-Butoxycarbonyl)amino)-4-chlorothiophene-3-carboxylic acid |

| 4 | Hydroxymethyl | Paraformaldehyde | -CH₂OH | tert-Butyl (4-chloro-3-(hydroxymethyl)thiophen-2-yl)carbamate |

| 5 | Trimethylsilyl | TMS-Cl | -Si(CH₃)₃ | tert-Butyl (4-chloro-3-(trimethylsilyl)thiophen-2-yl)carbamate |

This directed metalation approach provides a reliable and regioselective route to 2,3,4-trisubstituted thiophenes, which are valuable intermediates for further synthetic elaboration.

Computational and Theoretical Studies of Tert Butyl 4 Chlorothiophen 2 Yl Carbamate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For tert-butyl (4-chlorothiophen-2-yl)carbamate, the interplay between the electron-rich thiophene (B33073) ring, the electron-withdrawing chlorine atom, and the carbamate (B1207046) group creates a unique electronic environment.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The combination of atomic orbitals forms molecular orbitals, which can be bonding, anti-bonding, or non-bonding. In this compound, the π-system of the thiophene ring and the p-orbitals of the nitrogen and oxygen atoms of the carbamate group are key contributors to the frontier molecular orbitals.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and delocalization of electron density. In related N-acylhydrazone prototypes with a thiophene ring, NBO analysis has been used to identify stabilizing intramolecular interactions, such as n → π* transitions. researchgate.net For this compound, similar analyses would likely reveal significant delocalization of the nitrogen lone pair into the carbonyl group's π* anti-bonding orbital, a characteristic feature of amides and carbamates that contributes to their electronic stability. nih.gov

The charge distribution in the molecule is expected to be polarized, with negative charges localized on the electronegative oxygen, nitrogen, and chlorine atoms, while the carbonyl carbon and the carbon atoms of the thiophene ring would bear partial positive charges. This charge distribution is a key determinant of the molecule's electrostatic potential and its interactions with other molecules.

Frontier Orbital Theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For substituted thiophene derivatives, the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the thiophene ring and the nitrogen atom of the carbamate, reflecting the areas of highest electron density. The LUMO is likely to be centered on the carbonyl group and the thiophene ring, particularly influenced by the electron-withdrawing chlorine atom.

DFT studies on chlorothiophene-based chalcones have shown that the HOMO-LUMO energy gap can provide insights into the electronic properties and reactivity of these compounds. arabjchem.org By analogy, for this compound, the distribution of the HOMO and LUMO would suggest that electrophilic attack is likely to occur at the electron-rich positions of the thiophene ring, while nucleophilic attack would target the electrophilic carbonyl carbon.

Conformational Analysis and Intramolecular Interactions

Density Functional Theory (DFT) calculations, particularly using functionals like B3LYP, are widely employed to determine the preferred conformations of molecules. nih.govresearchgate.net For this compound, computational modeling would identify the lowest energy conformers by systematically rotating the bonds connecting the thiophene ring, the carbamate group, and the tert-butyl group.

Studies on related 2-acetylthiophenes have shown that the orientation of the substituent relative to the thiophene ring (O,S-cis or O,S-trans) is a key conformational feature. nih.gov Similarly, for the target molecule, the orientation of the carbamate group with respect to the sulfur atom of the thiophene ring will be a primary determinant of the preferred conformation. The bulky tert-butyl group will also play a significant role in dictating the sterically most favorable arrangement.

The geometry of this compound can be precisely described by its dihedral angles, which define the rotational orientation of different parts of the molecule. Key dihedral angles include the one between the thiophene ring and the carbamate plane, and the rotation around the N-C(O) bond of the carbamate.

The rotation around the C(thiophene)-N bond and the N-C(O) bond is not free and is associated with rotational energy barriers. Computational studies on amides and related compounds have shown that these barriers can be significant due to resonance effects and steric hindrance. nsf.govacs.orgrsc.org The resonance between the nitrogen lone pair and the carbonyl group gives the N-C(O) bond partial double-bond character, leading to a higher rotational barrier compared to a typical single bond. nih.gov The presence of the ortho-like chlorine atom and the bulky tert-butyl group would be expected to influence these rotational barriers.

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In many 2-aminothiophene derivatives, an intramolecular hydrogen bond between the amino group and a substituent at the 3-position is a common feature that influences the molecular conformation. mdpi.comresearchgate.net In this compound, a hydrogen bond could potentially form between the N-H of the carbamate and the sulfur atom of the thiophene ring, although this would depend on the specific geometry of the preferred conformer. Theoretical studies on indole-thiophene dimers have highlighted the importance of N-H···π and N-H···S interactions. nih.gov

Steric effects are also a major factor in determining the conformational preferences of this molecule. The tert-butyl group is known for its significant steric bulk. acs.org This steric hindrance will influence the rotational freedom around the adjacent bonds and will likely force the molecule to adopt a conformation that minimizes steric clashes between the tert-butyl group and the thiophene ring. Studies on N-acyl-tert-butyl-carbamates have shown that steric strain can lead to distortion from planarity. acs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool in modern chemistry for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the stability of intermediates and transition states. For this compound, such studies, while not extensively reported in the literature, can be conceptualized based on established computational methodologies applied to similar molecular systems. These models are crucial for predicting how the molecule might behave in various chemical transformations, such as electrophilic substitution on the thiophene ring or reactions involving the carbamate group.

Prediction of Energy Profiles and Activation Barriers

The prediction of energy profiles and activation barriers for reactions involving this compound can be effectively carried out using quantum mechanical calculations, particularly Density Functional Theory (DFT). This approach allows for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

A typical computational workflow for predicting the energy profile of a hypothetical reaction, for instance, the hydrolysis of the carbamate, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are employed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the transition state is not a stable species and cannot be observed experimentally.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, products, and intermediates, all calculated frequencies should be real, confirming that they are at a minimum on the potential energy surface. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain more accurate energy values.

These calculations would provide a quantitative measure of the kinetic and thermodynamic favorability of the reaction. For this compound, the presence of the electron-withdrawing chlorine atom on the thiophene ring would be expected to influence the reactivity of the ring and the carbamate group, a factor that can be precisely quantified through these computational models.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study. The values are for illustrative purposes only and are not based on actual experimental or computational data for this specific molecule.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.0 |

| 3 | Intermediate | +5.0 |

| 4 | Transition State 2 | +15.0 |

| 5 | Products | -10.0 |

This interactive table showcases a hypothetical energy profile for a reaction involving this compound, demonstrating the energy changes as the reaction progresses from reactants to products through various transition states and intermediates.

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. wikipedia.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. preprints.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are computationally efficient and are well-suited for predicting the effect of the bulk solvent properties on the energy of the solute. wikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. wikipedia.org This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models can provide a more detailed and accurate picture of the immediate solvent environment around the solute. nih.gov Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is modeled implicitly. youtube.com

For this compound, the choice of solvent would be critical for its reactions. For instance, a polar protic solvent could stabilize charged intermediates through hydrogen bonding, thereby lowering the activation energy of a reaction. Computational studies employing both implicit and explicit solvation models would be invaluable in predicting these effects and in selecting the optimal solvent for a desired chemical transformation. The following table provides a hypothetical comparison of the effect of different solvents on a reaction's activation energy, as would be predicted by computational models.

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (kcal/mol) |

| Hexane | 1.88 | 30.2 |

| Dichloromethane (B109758) | 8.93 | 25.5 |

| Acetonitrile | 37.5 | 22.1 |

| Water | 80.1 | 19.8 |

This interactive table illustrates how the activation energy of a hypothetical reaction involving this compound might be influenced by the polarity of the solvent, as predicted by computational solvation models.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR frequency calculations)

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation and characterization. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide valuable insights that complement experimental data.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govbris.ac.uk The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic shielding constants for each nucleus. rsc.org These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computational data for this compound is not available, studies on the analogous compound, tert-Butyl N-(thiophen-2-yl)carbamate, provide a basis for prediction. nih.gov The presence of the chlorine atom at the 4-position of the thiophene ring in the target molecule would be expected to cause a downfield shift for the remaining proton on the ring due to its electron-withdrawing inductive effect. The effect on the carbon chemical shifts would also be predictable, with the carbon atom directly bonded to the chlorine atom experiencing the most significant downfield shift.

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretch, the C=O stretch of the carbamate group, and various vibrations associated with the thiophene ring and the tert-butyl group. A study on tert-Butyl N-(thiophen-2-yl)carbamate has shown good agreement between the experimentally recorded and theoretically calculated vibrational frequencies. nih.gov The introduction of a chlorine atom would introduce a C-Cl stretching vibration and would also perturb the frequencies of the other vibrational modes, which could be accurately predicted computationally.

The following tables present a hypothetical comparison of predicted NMR and IR data for this compound.

Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) |

| Thiophene-H3 | 6.8 - 7.2 |

| Thiophene-H5 | 7.0 - 7.4 |

| NH | 8.0 - 8.5 |

| tert-Butyl | 1.4 - 1.6 |

This interactive table provides hypothetical predicted ¹H NMR chemical shifts for this compound, illustrating the expected regions where the different protons would resonate.

Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (aromatic) | 3100 - 3200 |

| C-H Stretch (aliphatic) | 2900 - 3000 |

| C=O Stretch | 1680 - 1720 |

| C-N Stretch | 1200 - 1300 |

| C-Cl Stretch | 700 - 800 |

Strategies for Derivatization and Scaffold Expansion

Synthesis of Substituted Thiophene-2-amines from the Carbamate (B1207046)

The foundational step in the derivatization of tert-butyl (4-chlorothiophen-2-yl)carbamate is often the deprotection of the amine group. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.

The deprotection is typically achieved by treating the carbamate with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or 1,4-dioxane. This process efficiently cleaves the carbamate, yielding the corresponding 4-chlorothiophen-2-amine (B3240077) hydrochloride salt. Subsequent neutralization with a base liberates the free amine, 4-chlorothiophen-2-amine.

Once the free amine is obtained, it can be subjected to a wide array of chemical transformations to yield substituted thiophene-2-amines. These reactions include, but are not limited to:

Acylation: Reaction with various acyl chlorides or anhydrides to form a diverse range of amides.

Sulfonylation: Treatment with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic modification of the substituent at the 2-position, enabling the exploration of structure-activity relationships in drug discovery programs.

| Reaction Type | Reagents | Product Class |

| Deprotection | TFA, DCM or HCl, Dioxane | Primary Amine (Salt) |

| Acylation | R-COCl, Base | Amide |

| Sulfonylation | R-SO2Cl, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine |

| Urea Formation | R-NCO | Urea |

Development of Libraries of Novel Carbamate-Protected Thiophene (B33073) Derivatives

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that can provide ligands for more than one type of receptor or enzyme. nih.govresearchgate.net Consequently, the development of compound libraries based on the this compound scaffold is a valuable strategy in the search for new biologically active molecules. nih.gov

The synthesis of such libraries can be approached in a combinatorial or parallel synthesis fashion. The Boc-protected amine provides a stable handle that allows for modifications at other positions of the thiophene ring before the final deprotection and diversification of the amino group. The chloro substituent at the 4-position is a key reactive site for library development, particularly for transition-metal-catalyzed cross-coupling reactions.

A general strategy for library development could involve:

Core Modification: Utilizing the chloro group for reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce a variety of aryl, heteroaryl, or alkyl groups at the 4-position.

Deprotection: Removal of the Boc group from the modified core structures.

Amine Diversification: Reaction of the resulting 4-substituted-thiophen-2-amines with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate the final library of compounds.

This approach allows for the creation of a large number of structurally diverse molecules from a common intermediate, which can then be screened for desired biological activities. acs.org

| Library Generation Step | Reaction Type | Position of Modification | Example Building Blocks |

| Core Modification | Suzuki-Miyaura Coupling | 4-position | Arylboronic acids, Heteroarylboronic acids |

| Core Modification | Buchwald-Hartwig Amination | 4-position | Primary/Secondary Amines |

| Amine Diversification | Amide Coupling | 2-position | Diverse Carboxylic Acids |

| Amine Diversification | Sulfonamide Formation | 2-position | Diverse Sulfonyl Chlorides |

Advanced Functionalization Strategies for the Thiophene Core

Modern synthetic organic chemistry offers a plethora of advanced methods for the functionalization of heterocyclic cores like the one present in this compound. These strategies enable the precise introduction of various substituents, significantly expanding the accessible chemical space.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the thiophene ring is a suitable handle for various palladium-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of specialized ligand systems has enabled their efficient use.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chlorothiophene with boronic acids or their esters. harvard.edumdpi.commdpi.com This is a powerful method for introducing aryl and heteroaryl substituents at the 4-position.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 4-position, replacing the chlorine atom. organic-chemistry.orgwikipedia.orgacsgcipr.orgnih.gov

C-H Bond Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying aromatic and heteroaromatic rings. mdpi.com For the this compound scaffold, the C-H bonds at the 3- and 5-positions of the thiophene ring are potential sites for such reactions. The carbamate group itself, or a derivative, may act as a directing group to control the regioselectivity of the C-H activation. rsc.org This can allow for the introduction of aryl, alkyl, or other functional groups at specific positions on the thiophene ring, often under milder conditions than traditional cross-coupling reactions. Nickel-catalyzed C-H functionalization polycondensation of chlorothiophenes has also been reported, indicating the reactivity of C-H bonds in such systems. nih.govacs.orgfigshare.comresearchgate.net

| Functionalization Strategy | Target Bond | Introduced Group | Key Catalyst/Reagent |

| Suzuki-Miyaura Coupling | C4-Cl | Aryl, Heteroaryl | Palladium Catalyst, Ligand, Base |

| Buchwald-Hartwig Amination | C4-Cl | Primary/Secondary Amine | Palladium Catalyst, Ligand, Base |

| Direct C-H Arylation | C3-H or C5-H | Aryl | Palladium or Rhodium Catalyst |

Utilization in Chemistry Informer Libraries for Method Development

"Chemistry Informer Libraries" are specialized collections of compounds designed to evaluate and advance synthetic methods. These libraries consist of structurally diverse and drug-like molecules that contain a variety of functional groups and steric environments. When a new synthetic method is developed, it is tested against the informer library to assess its scope, limitations, and functional group tolerance.

This compound is an excellent candidate for inclusion in such a library. Its key features make it a valuable "informer" molecule:

Multiple Reactive Sites: It possesses a Boc-protected amine, a chlorothiophene ring, and C-H bonds, allowing for the assessment of chemoselectivity.

Heterocyclic Core: Thiophenes are common motifs in pharmaceuticals, making this compound relevant to drug discovery applications.

Defined Substitution Pattern: The specific arrangement of substituents provides a consistent framework for comparing the efficacy of different synthetic methods.

By including this compound in an informer library, chemists can rapidly determine if a new reaction is, for example, compatible with a Boc-protecting group, effective for the coupling of a chlorothiophene, or selective for a particular C-H bond. This systematic approach accelerates the development of robust and widely applicable synthetic methodologies.

Future Directions and Emerging Research Avenues

Integration into Continuous Flow Chemistry for Enhanced Synthesis Efficiency

The synthesis of carbamates and the manipulation of heterocyclic compounds are increasingly benefiting from the adoption of continuous flow chemistry. This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

The application of continuous flow processes to the synthesis of tert-Butyl (4-chlorothiophen-2-yl)carbamate or its downstream products could be a significant area of development. For instance, the formation of the carbamate (B1207046) moiety itself, often achieved by treating an amine with a chloroformate or di-tert-butyl dicarbonate (B1257347), can be seamlessly translated into a flow system. Research has demonstrated that such reactions in flow can achieve complete conversion in minutes or even seconds, a dramatic improvement over batch methods. unimi.it

Key areas for future research include:

Multi-step Telescoped Synthesis: Developing a continuous, multi-step process that starts from simpler precursors and yields the target compound without isolating intermediates. This would improve atom economy and reduce waste.

Improved Safety and Handling: Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates by confining them to small-volume reactors, minimizing risk.

Scalability: A validated flow process would enable the on-demand production of this compound from gram to kilogram scales with high reproducibility, facilitating its use in larger-scale pharmaceutical development. nih.gov

| Parameter | Traditional Batch Synthesis (Typical) | Continuous Flow Synthesis (Projected) |

| Reaction Time | Hours | Seconds to Minutes |

| Scalability | Limited by vessel size, challenging scale-up | Easily scalable by extending run time |

| Safety | Handling of bulk, potentially hazardous reagents | Small reactor volumes, enhanced heat transfer |

| Process Control | Difficult to control exotherms, mixing issues | Precise control over temperature, pressure, stoichiometry |

| Yield & Purity | Variable, often requires extensive purification | Often higher yields and purity due to precise control |

This table presents a generalized comparison based on typical outcomes in converting batch processes to continuous flow for similar chemical transformations.

Application in Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis are powerful green chemistry tools that use light or electricity, respectively, to drive chemical reactions under mild conditions. The thiophene (B33073) ring in this compound is an excellent candidate for such transformations. Thiophene-containing polymers and materials have already demonstrated significant potential as heterogeneous photocatalysts.

Future research could explore the direct functionalization of the compound's thiophene ring using these methods.

Photocatalytic C-H Functionalization: The C-H bonds on the thiophene ring, particularly at the C5 position, could be targeted for functionalization. Using visible-light photocatalysis, it may be possible to introduce new aryl, alkyl, or other functional groups, bypassing traditional multi-step synthetic sequences. This approach offers a more atom-economical and sustainable route to novel derivatives.

Electrocatalytic Cross-Coupling: The carbon-chlorine bond at the C4 position is a handle for electrocatalytic cross-coupling reactions. This method avoids the need for stoichiometric metallic reagents often used in traditional coupling reactions, thereby reducing metal waste.

Reductive or Oxidative Transformations: The thiophene moiety's electron-rich nature makes it susceptible to photo- or electrocatalytically induced single-electron transfer (SET) processes, opening pathways for radical-based reactions to generate complex molecular architectures.

Exploration of Chemoenzymatic Synthetic Pathways

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The exploration of chemoenzymatic routes for the synthesis or modification of this compound is a promising frontier.

Enzymatic Carbamate Synthesis: Recent studies have shown that promiscuous esterases can be used for the synthesis of carbamates in aqueous media. nih.gov An engineered esterase or acyltransferase could potentially catalyze the formation of the Boc-carbamate directly onto the 2-amino-4-chlorothiophene precursor, avoiding harsh chemical reagents. nih.gov

Lipase-Catalyzed Reactions: Lipases are versatile enzymes known to catalyze reactions beyond their native hydrolytic functions. mdpi.comacs.org Research has demonstrated their ability to catalyze the synthesis of substituted dihydrothiophenes. mdpi.com A future application could involve using a lipase (B570770) to catalyze the resolution of a racemic thiophene precursor or to mediate a downstream functionalization of the molecule. mdpi.com

Enzymatic C-H Amination: Advanced biocatalysis using engineered enzymes like cytochrome P450s has enabled direct C-H amination of various substrates. dovepress.combohrium.com While challenging, a long-term goal could be the development of an enzyme that directly installs the amino group onto the thiophene ring at the C2 position, which could then be protected. dovepress.combohrium.com

A chemoenzymatic approach could also be combined with flow chemistry, creating highly efficient and sustainable manufacturing processes. nih.gov

Development of Novel Catalytic Systems for Specific Transformations of the Compound

The development of new catalytic systems is crucial for unlocking the full synthetic potential of building blocks like this compound. Research into catalysts that can selectively functionalize the thiophene ring is particularly active. researchgate.netnih.govnih.gov

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This powerful strategy, also known as the Catellani reaction, enables the difunctionalization of aryl halides. Applying this to the target compound could allow for the simultaneous introduction of two different functional groups at the C4 (from the C-Cl bond) and C5 (via C-H activation) positions of the thiophene ring. This would rapidly increase molecular complexity from a simple starting material.

Asymmetric Catalysis: For applications in chiral drug synthesis, the development of catalytic systems for the asymmetric transformation of thiophene derivatives is of high interest. This could involve the catalytic asymmetric dearomatization of the thiophene ring to create chiral spiranes or the atroposelective synthesis of benzothiophene (B83047) derivatives.

Copper-Mediated C-H Amination: Copper-catalyzed methods for the direct C-N coupling of NH azaheterocycles with the C-H bonds of other heterocycles, including thiophene, have been developed. Such a strategy could be used to directly couple the Boc-protected nitrogen of the title compound to another aromatic system in a novel way, or conversely, to functionalize the C5-H of the thiophene ring.

The application of these advanced catalytic systems would enable chemists to use this compound not just as a simple scaffold, but as a versatile platform for constructing highly complex and diverse molecular architectures for medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for tert-butyl (4-chlorothiophen-2-yl)carbamate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via carbamate formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions. Reaction optimization involves monitoring temperature (0–25°C), stoichiometry of reagents, and purification via column chromatography with silica gel and ethyl acetate/hexane gradients .

- Yield Improvement : Conduct small-scale screening of solvent systems (e.g., DCM, THF) and catalysts (e.g., DMAP) to reduce side products like unreacted amines or chloro-thiophene intermediates .

Q. How should researchers characterize tert-butyl (4-chlorothiophen-2-yl)carbamate using spectroscopic techniques?

- NMR Analysis : Acquire H and C NMR spectra in deuterated chloroform (CDCl) to identify key signals: the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons on the chlorothiophene ring (δ ~6.8–7.2 ppm). Compare with published data for analogous carbamates (e.g., δ 8.22 ppm for pyrimidine derivatives) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H] for CHClNOS: 258.03) .

Q. What safety precautions are essential during handling and storage?

- Handling : Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, lab coats). Work in a fume hood with adequate ventilation .

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Label containers with hazard codes (e.g., "Irritant") .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Crystallographic Validation : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX for refinement. For example, resolve ambiguous NOE correlations by comparing experimental bond lengths/angles with DFT-optimized structures .

- Dynamic NMR : Perform variable-temperature H NMR to detect rotational barriers in the carbamate group, which may cause signal splitting .

Q. What strategies mitigate hazardous by-products in large-scale synthesis?

- By-Product Analysis : Use LC-MS to identify chlorinated impurities (e.g., 4-chlorothiophen-2-amine) and optimize quenching steps (e.g., aqueous NaHCO washes) .

- Waste Disposal : Neutralize acidic/basic residues before disposing via licensed waste management services. Avoid environmental release due to unknown ecotoxicity .

Q. How can computational methods enhance mechanistic studies of carbamate reactivity?

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the carbonyl carbon) using Gaussian or ORCA. Compare activation energies for tert-butyl vs. methyl carbamates .

- Isotopic Labeling : Synthesize C-labeled analogs to track carbamate cleavage kinetics via C NMR .

Q. What experimental designs are recommended for studying biodegradation or environmental persistence?

- OECD 301 Tests : Assess ready biodegradability in aerobic aqueous systems with activated sludge inoculum. Monitor via TOC analysis or HPLC for parent compound degradation .

- Soil Mobility Studies : Use column chromatography with soil samples to measure adsorption coefficients (K) and predict groundwater contamination risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.